Spectroscopic Analysis of Pentyl Formate: A Technical Guide
Spectroscopic Analysis of Pentyl Formate: A Technical Guide
Introduction
Pentyl formate (C₆H₁₂O₂) is a carboxylic acid ester known for its characteristic fruity, plum-like odor.[1] As a volatile organic compound, it finds applications as a flavoring agent and a solvent.[1][2] For researchers, scientists, and professionals in drug development and chemical synthesis, precise structural elucidation and purity assessment are critical. This technical guide provides a comprehensive overview of the spectral data for pentyl formate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols are provided to ensure reproducibility, and the logical workflow of spectral interpretation for structural confirmation is visualized.
Data Presentation: Spectral Data Summary
The following tables summarize the key quantitative spectral data for pentyl formate.
Table 1: ¹H NMR Spectral Data
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Solvent: CDCl₃
-
Frequency: 90 MHz[1]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.05 | s | 1H | H-C(=O)-O |
| 4.17 | t | 2H | -O-CH₂ -CH₂- |
| 1.67 | m | 2H | -O-CH₂-CH₂ -CH₂- |
| 1.38 | m | 4H | -(CH₂)₂-CH₃ |
| 0.91 | t | 3H | -CH₃ |
Data sourced from PubChem and interpreted based on standard chemical shift values.[1]
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 161.26 | C =O |
| 64.12 | -O-C H₂- |
| 28.36 | -O-CH₂-C H₂- |
| 28.11 | -CH₂-C H₂-CH₃ |
| 22.38 | -C H₂-CH₃ |
| 13.96 | -C H₃ |
Data sourced from PubChem and FooDB.[1][3]
Table 3: IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1725-1750 | Strong, Sharp | C=O (Carbonyl) Stretch[4][5] |
| ~1180-1200 | Strong | C-O (Ester) Stretch[4][5] |
| ~2870-2960 | Medium-Strong | C-H (Alkyl) Stretch |
Data interpreted from typical values for aliphatic esters.[4][5] The presence of a strong C=O stretch around 1735-1750 cm⁻¹ and two distinct C-O stretches between 1300-1000 cm⁻¹ is characteristic of esters.[4]
Table 4: Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Proposed Fragment |
| 116 | Low | [M]⁺ (Molecular Ion) |
| 70 | High | [C₅H₁₀]⁺ |
| 45 | Moderate | [HCOOH]⁺ |
| 43 | High | [C₃H₇]⁺ |
| 42 | High | [C₃H₆]⁺ |
| 41 | High | [C₃H₅]⁺ |
| 29 | High | [CHO]⁺ |
| 27 | High | [C₂H₃]⁺ |
Fragmentation pattern data sourced from NIST WebBook and interpreted.[6] The mass spectrum of formate esters often shows characteristic ions resulting from fragmentation of the pentyl group.[2]
Experimental Protocols
The following sections detail the methodologies for acquiring the spectral data presented above.
NMR Spectroscopy (¹H and ¹³C)
This protocol outlines the general procedure for obtaining high-quality NMR spectra of liquid esters like pentyl formate.
-
Sample Preparation:
-
For ¹H NMR, dissolve approximately 5-25 mg of pentyl formate in 0.6-0.7 mL of deuterated chloroform (CDCl₃).[7]
-
For ¹³C NMR, a higher concentration of 50-100 mg is recommended to compensate for the low natural abundance of the ¹³C isotope.[7][8]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7]
-
Ensure the sample is completely dissolved. If any solid impurities are present, filter the solution through a Pasteur pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube.[7][8] The final sample depth should be uniform to ensure magnetic field homogeneity.[8]
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity and achieve high signal resolution.[7]
-
-
Data Acquisition:
-
¹H NMR: Utilize a standard single-pulse experiment. For accurate integration, especially in quantitative analysis, use a 90° pulse angle and ensure a sufficient relaxation delay (D1), typically at least 5 times the longest T₁ relaxation time of the protons of interest.[7]
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.[7]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction on the resulting spectrum to ensure accurate peak representation and integration.
-
Infrared (IR) Spectroscopy
This protocol is suitable for acquiring the IR spectrum of a pure, non-volatile liquid ester.
-
Sample Preparation (Neat Liquid Film):
-
Use clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[9]
-
Place one to two drops of neat pentyl formate onto the surface of one salt plate using a pipette.[9]
-
Carefully place the second salt plate on top, gently pressing to spread the liquid into a thin, uniform film and to avoid air bubbles.[9]
-
-
Background Spectrum Acquisition:
-
Ensure the spectrometer's sample compartment is empty.
-
Acquire a background spectrum. This will be automatically subtracted from the sample spectrum by the instrument's software to eliminate signals from atmospheric CO₂ and water vapor.
-
-
Sample Spectrum Acquisition:
-
Data Analysis:
-
Correlate the observed absorption bands (in cm⁻¹) with known vibrational frequencies of specific functional groups to identify the structural components of the molecule.[9]
-
Mass Spectrometry (MS)
This protocol describes a general procedure for analyzing a volatile liquid sample like pentyl formate using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
-
Sample Preparation:
-
Prepare a dilute solution of pentyl formate in a volatile organic solvent (e.g., dichloromethane or hexane). The concentration should be low (typically in the ppm range) to avoid overloading the GC column and detector.
-
-
Instrument Setup (GC-MS):
-
Set up the GC with an appropriate column (e.g., a nonpolar column like DB-5) and temperature program to separate the analyte from the solvent and any impurities.
-
Tune the mass spectrometer according to the manufacturer's protocol to ensure good resolution and mass accuracy.[10]
-
-
Data Acquisition:
-
Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet.
-
The sample is vaporized and carried by an inert gas through the GC column, where separation occurs.
-
As components elute from the column, they enter the ion source of the mass spectrometer.
-
In the ion source (EI mode), molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[11]
-
The resulting positively charged ions (the molecular ion and fragment ions) are accelerated into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).[10]
-
The detector counts the ions at each m/z value, generating a mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the compound.[2]
-
Analyze the fragmentation pattern. The fragmentation provides a molecular fingerprint and can be used to deduce the structure of the molecule by identifying characteristic neutral losses and fragment ions.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical relationship between the different spectroscopic techniques and their role in the structural elucidation of pentyl formate.
Caption: Workflow for the structural elucidation of pentyl formate using spectroscopic methods.
References
- 1. Pentyl formate | C6H12O2 | CID 12529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pentyl Formate|C6H12O2|CAS 638-49-3 [benchchem.com]
- 3. Showing Compound Pentyl formate (FDB020050) - FooDB [foodb.ca]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Formic acid, pentyl ester [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. youtube.com [youtube.com]
